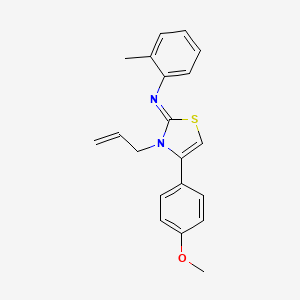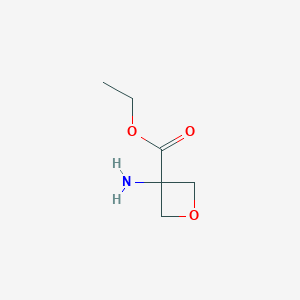
1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea, also known as FIIN-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a potent inhibitor of the FGFR (fibroblast growth factor receptor) family of proteins, which are involved in cell growth, differentiation, and survival. The inhibition of FGFRs by FIIN-4 has been shown to have promising effects in preclinical studies, making it a potential candidate for the development of new cancer therapies.
Applications De Recherche Scientifique
Antidepressant Potential
Research on unsymmetrical ureas, including derivatives similar to 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea, has shown potential antidepressant effects. These compounds have been evaluated as serotonin (5-HT) reuptake inhibitors with additional 5-HT(1B/1D) antagonistic activities. The design of these molecules incorporates indole derivatives known to inhibit 5-HT reuptake, coupled with aniline moieties part of known 5-HT(1B/1D) ligands. This dual pharmacological profile is theorized to enhance serotonergic neurotransmission, potentially leading to more efficient depression treatment (Matzen et al., 2000).
Urea-Fluoride Interaction
Another study focused on the interaction between urea derivatives and fluoride ions, revealing insights into hydrogen bonding and proton transfer mechanisms. This research is pivotal for understanding the nature of urea-fluoride interactions, which has implications in both analytical chemistry and the design of novel materials and sensors (Boiocchi et al., 2004).
Radiolabeling for Molecular Imaging
In the field of molecular imaging, fluorine-18 labeled diaryl ureas have been developed as potential PET biomarkers for angiogenic processes. This research underscores the versatility of urea subunits in the synthesis of pharmaceuticals and the need for general labeling methodologies to support the development of PET biomarkers based on urea-containing pharmacophores (Ilovich et al., 2008).
Fluorescent Dyes and Chemosensors
Urea derivatives have also been utilized in the synthesis of fluorescent dyes and chemosensors. For example, research on Boranil fluorophores has led to the development of amide, imine, urea, and thiourea derivatives that function as fluorescent dyes, demonstrating the broad applicability of urea derivatives in the creation of functional materials for biochemical applications (Frath et al., 2012).
Antibacterial and Antifungal Agents
Furthermore, N-alkyl substituted urea derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This research highlights the potential of urea derivatives in developing new antimicrobial agents, expanding the therapeutic applications of these compounds (Zheng et al., 2010).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-10-5-7-11(8-6-10)18-15(20)19-14-9-17-13-4-2-1-3-12(13)14/h1-9,17H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOGVXMQPSONNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methanesulfonamidophenyl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide](/img/structure/B2572143.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethanone](/img/structure/B2572144.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclobutanecarboxamide](/img/structure/B2572146.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2572147.png)
![2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2572148.png)




![4-benzoyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2572157.png)
methanone](/img/structure/B2572158.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2572164.png)

